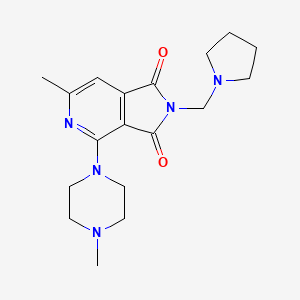
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-methyl-1-piperazinyl)-2-(1-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-methyl-1-piperazinyl)-2-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-methyl-1-piperazinyl)-2-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo-pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the piperazinyl and pyrrolidinyl moieties through nucleophilic substitution reactions.
Methylation: Addition of methyl groups using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-methyl-1-piperazinyl)-2-(1-pyrrolidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: Compounds with similar core structures but different functional groups.
Piperazinyl derivatives: Compounds containing the piperazinyl moiety with variations in other parts of the molecule.
Pyrrolidinyl derivatives: Compounds featuring the pyrrolidinyl group with different core structures.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-methyl-1-piperazinyl)-2-(1-pyrrolidinylmethyl)- lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
属性
CAS 编号 |
173174-79-3 |
|---|---|
分子式 |
C18H25N5O2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
6-methyl-4-(4-methylpiperazin-1-yl)-2-(pyrrolidin-1-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C18H25N5O2/c1-13-11-14-15(16(19-13)22-9-7-20(2)8-10-22)18(25)23(17(14)24)12-21-5-3-4-6-21/h11H,3-10,12H2,1-2H3 |
InChI 键 |
MDDJTSVAKBLQAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)N3CCN(CC3)C)C(=O)N(C2=O)CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















